2-(Phenylethynyl)-1,1'-biphenyl

Beschreibung

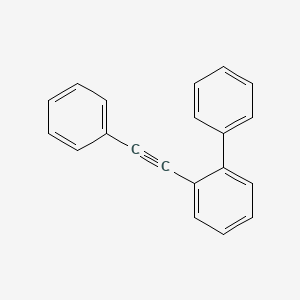

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenyl-2-(2-phenylethynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-3-9-17(10-4-1)15-16-19-13-7-8-14-20(19)18-11-5-2-6-12-18/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMCYYVUEUCQIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=CC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 2 Phenylethynyl 1,1 Biphenyl and Its Derivatives

Palladium-Catalyzed Cross-Coupling Strategies for Alkyne Introduction

Palladium catalysis is the cornerstone for the synthesis of 2-(phenylethynyl)-1,1'-biphenyl, offering efficient and selective routes to form the key C(sp²)-C(sp) bond. The Sonogashira and Suzuki-Miyaura reactions are prominent examples of these powerful synthetic tools.

The Sonogashira coupling reaction is a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the synthesis of this compound, this typically involves the reaction of a 2-halobiphenyl (e.g., 2-iodobiphenyl (B1664525) or 2-bromobiphenyl) with phenylacetylene (B144264). The reaction is catalyzed by a palladium(0) complex, often in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org

The reaction is generally carried out under mild conditions, such as at room temperature, and can be performed in various solvents, including amines like diethylamine (B46881), which can also act as the base. wikipedia.org The base is necessary to neutralize the hydrogen halide byproduct formed during the reaction. wikipedia.org

Key Components of Sonogashira Coupling:

Palladium Catalyst: Typically a Pd(0) species, which can be generated in situ from Pd(II) precursors like PdCl₂(PPh₃)₂.

Copper(I) Co-catalyst: Often CuI, which facilitates the reaction but is not always essential, leading to the development of copper-free Sonogashira protocols.

Base: An amine base such as triethylamine (B128534) or diethylamine is commonly used. wikipedia.org

Substrates: A 2-halobiphenyl and phenylacetylene.

Recent advancements have focused on developing more robust and efficient catalytic systems. This includes the use of bulky and electron-rich ligands to improve catalyst performance and the development of copper-free conditions to avoid potential issues related to copper, such as alkyne homocoupling. libretexts.org For instance, bulky phenanthrenyl imidazolium-derived carbene ligands have been shown to be effective in copper-free Sonogashira couplings. nih.gov

Table 1: Example of Sonogashira Coupling Conditions

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 2-Iodobenzyl alcohol | Phenylacetylene | Pd(II) complex | None | K₃PO₄ | DMSO | (Z)-1-benzylidene-1,3-dihydroisobenzofuran derivative nih.gov |

| 2-Iodoarene | Phenylacetylene | Pd(0) intermediate | None | Base | - | 2-(Phenylethynyl)arene nih.gov |

| Aryl Halide | Terminal Alkyne | PdCl₂(PCy₃)₂ | Copper-Free | - | - | Internal Alkyne organic-chemistry.org |

This table provides illustrative examples of reaction components and is not an exhaustive list.

While the Sonogashira reaction is ideal for introducing the alkyne, the Suzuki-Miyaura coupling is a powerful tool for constructing the biphenyl (B1667301) core itself or for further functionalizing it. nih.gov This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. nih.gov

In the context of this compound synthesis, a common strategy would be to first perform a Suzuki-Miyaura coupling to create a functionalized biphenyl precursor. For example, coupling phenylboronic acid with a substituted 2-halobenzene. Subsequently, the phenylethynyl group can be introduced via a Sonogashira coupling. Alternatively, a phenylethynyl-substituted boronic acid could be coupled with a halobiphenyl.

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of functional groups onto the biphenyl scaffold, enabling the synthesis of complex derivatives. nih.gov This is particularly useful for creating molecules with tailored electronic or steric properties.

Despite the high efficiency of palladium-catalyzed reactions, anomalies and side reactions can occur. In Sonogashira couplings, a common side reaction is the Glaser coupling, which is the homocoupling of the terminal alkyne (in this case, phenylacetylene) to form 1,4-diphenylbuta-1,3-diyne. This is often promoted by the copper co-catalyst, which is a reason for the development of copper-free protocols.

Other potential side reactions include:

Reductive dehalogenation of the aryl halide starting material.

Catalyst deactivation , which can lead to incomplete conversion.

Hydrolysis of the alkyne or other sensitive functional groups.

Careful optimization of reaction conditions, such as the choice of catalyst, ligand, base, solvent, and temperature, is crucial to minimize these unwanted side reactions and maximize the yield of the desired this compound product.

Alternative Synthetic Approaches and Functional Group Interconversions

While palladium catalysis is dominant, other synthetic methods exist. For instance, nickel-catalyzed Sonogashira-type couplings have been developed, which can couple non-activated alkyl halides with alkynes, although a copper co-catalyst is still often required. wikipedia.org Gold has also been explored as a heterogeneous catalyst for coupling phenylacetylene and iodobenzene. wikipedia.org

A novel gas-phase synthesis method has been reported involving the reaction of phenylethynyl radicals with 1,3-butadiene, leading to the formation of biphenyl through a phenylethynyl addition–cyclization–aromatization mechanism. rsc.orguhmreactiondynamics.org This unconventional approach operates at low temperatures and provides a pathway to substituted biphenyls. uhmreactiondynamics.org

Functional group interconversions on the pre-formed this compound skeleton are also a key strategy. For example, electrophilic aromatic substitution reactions like nitration or Friedel-Crafts acylation could potentially be used to add functional groups to the aromatic rings, although regioselectivity can be a challenge. nih.gov

Surface-Assisted Synthesis of Extended Architectures

This compound and its derivatives are valuable precursors for the bottom-up synthesis of extended carbon-based nanostructures on surfaces. In these surface-assisted reactions, the molecules are deposited onto a metallic surface (e.g., gold or silver) under ultra-high vacuum conditions. Thermal annealing then triggers a cascade of reactions.

For precursors like this compound, the typical reaction pathway involves:

Cyclization: An intramolecular cyclization reaction occurs, often involving the ethynyl (B1212043) group and the adjacent phenyl ring of the biphenyl system.

Planarization: The molecule planarizes on the surface.

Polymerization: The planarized units then polymerize to form larger, well-defined structures like graphene nanoribbons.

This technique allows for the precise construction of complex architectures with atomic precision, which is difficult to achieve through traditional solution-phase chemistry.

Derivatization and Further Functionalization for Tailored Molecular Structures

The derivatization of the parent this compound structure is crucial for tuning its properties for specific applications. Functional groups can be introduced at various stages of the synthesis. nih.gov

For example, studies have shown the synthesis of 3-(phenylethynyl)-1,1'-biphenyl-2-carboxylate derivatives. nih.gov This is achieved by using appropriately substituted starting materials in the cross-coupling reactions. By varying the substituents on both the phenylethynyl and biphenyl moieties, researchers can systematically modify the molecule's electronic properties, solubility, and solid-state packing.

Furthermore, the 2-(phenylethynyl)benzaldehyde (B1589314) derivative can undergo multicomponent reactions with primary amines and diphenylphosphine (B32561) oxide, leading to complex heterocyclic structures like (2,3-diphenyl-1,2-dihydroisoquinolin-1-yl)diphenylphosphine oxide. rsc.org This highlights the utility of the 2-(phenylethynyl)-biphenyl scaffold as a versatile building block for constructing more complex molecular systems. rsc.orgbeilstein-journals.org

Advanced Spectroscopic Characterization and Photophysical Research

Electronic Absorption Spectroscopy for π-Conjugation Analysis

Electronic absorption spectroscopy, typically using UV-Visible spectrophotometers, is a fundamental technique to probe the electronic transitions within a conjugated molecule like 2-(phenylethynyl)-1,1'-biphenyl. The analysis would focus on identifying the absorption maxima (λ_max) corresponding to π-π* transitions. In conjugated systems, the extent of π-conjugation directly influences the energy of these transitions.

For a molecule with this structure, the absorption spectrum would be expected to show distinct bands characteristic of the biphenyl (B1667301) and phenylethynyl chromophores. The degree of π-conjugation is highly dependent on the dihedral angle (twist angle) between the two phenyl rings of the biphenyl moiety. A more planar conformation allows for greater orbital overlap, leading to a smaller HOMO-LUMO gap and a red-shift (longer wavelength) in the absorption maximum. The introduction of the phenylethynyl group extends the conjugated system compared to simple biphenyl, which would also contribute to a red-shift. In related molecules, studies have shown that steric hindrance can force the phenyl rings out of planarity, increasing the HOMO-LUMO gap and causing a blue-shift in absorption.

Emission Spectroscopy and Photoluminescence Properties

Upon excitation with light of an appropriate wavelength, this compound would be expected to exhibit luminescence. Fluorescence is the emission of light from the decay of an excited singlet state (S₁) to the ground state (S₀) and is typically a rapid process. Phosphorescence is emission from an excited triplet state (T₁) and is much slower.

The fluorescence spectrum would likely be a near mirror image of the absorption spectrum's lowest energy band. The position and intensity of the fluorescence peak provide information about the energy of the S₁ state. Phosphorescence, if it occurs, would be observed at a longer wavelength (lower energy) than fluorescence and is often only detectable at low temperatures (e.g., 77 K) in a rigid matrix, which minimizes non-radiative decay pathways. In similar structures like twisted tolans, strong phosphorescence has been observed due to efficient intersystem crossing (ISC) from the S₁ to the T₁ state.

The fluorescence quantum yield (Φ_F) is a critical measure of a molecule's emission efficiency, defined as the ratio of photons emitted to photons absorbed. For the parent biphenyl molecule, the quantum yield is approximately 0.18. The value for this compound would depend on the competition between radiative decay (fluorescence) and non-radiative decay pathways (e.g., internal conversion, intersystem crossing). Molecular rigidity and the extent of conjugation play key roles; typically, more rigid and extensively conjugated systems exhibit higher quantum yields.

The Stokes shift is the difference in energy (or wavelength) between the lowest energy absorption maximum and the highest energy emission maximum. A large Stokes shift is often indicative of a significant change in geometry between the ground and excited states. For this compound, a notable Stokes shift could be expected due to potential rotational relaxation in the excited state, where the dihedral angle of the biphenyl unit might change to achieve a more planar, lower-energy conformation before emission occurs.

Solvatochromism is the change in the color of a substance (i.e., a shift in its absorption or emission spectra) when it is dissolved in different solvents. This effect is particularly pronounced for molecules that have a significant difference in their dipole moments between the ground and excited states.

For this compound, one would expect to observe some degree of solvatochromism. In polar solvents, the emission spectrum of molecules with a larger excited-state dipole moment typically shows a red-shift compared to non-polar solvents. This is due to the stabilization of the more polar excited state by the polar solvent molecules. Plotting the Stokes shift against a solvent polarity function (like in a Lippert-Mataga plot) can provide quantitative information about the change in dipole moment upon excitation, indicating the presence of intramolecular charge transfer (ICT) character in the excited state.

Time-Resolved Spectroscopic Techniques for Excited State Dynamics

Time-resolved techniques, such as transient absorption spectroscopy or time-correlated single-photon counting (TCSPC), are used to study the dynamics of excited states on timescales from femtoseconds to microseconds. These experiments would reveal the lifetime of the excited singlet state (τ_F) and track other dynamic processes like conformational relaxation, intersystem crossing, and internal conversion.

For this compound, researchers would investigate the rate of fluorescence decay to determine the excited-state lifetime. They might also identify transient species, such as the triplet state, by its characteristic absorption spectrum. In similar molecules, studies have revealed complex dynamics involving initial excitation to a Franck-Condon state, followed by ultrafast structural relaxation (e.g., planarization of the biphenyl unit) to an equilibrium excited state from which emission occurs.

Advanced Nuclear Magnetic Resonance (NMR) for Structural Elucidation beyond Basic Identification

While standard ¹H and ¹³C NMR are used for basic structural confirmation, advanced NMR techniques provide deeper insight into the three-dimensional structure and dynamics in solution. For a complex, non-symmetric molecule like this compound, two-dimensional NMR methods would be invaluable.

COSY (Correlation Spectroscopy) would establish ¹H-¹H spin-spin coupling networks within each aromatic ring, confirming proton assignments.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and linking the different fragments of the molecule (the two biphenyl rings and the phenylethynyl group).

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are particularly powerful for this molecule. These techniques detect through-space interactions between protons that are close to each other. This could provide direct evidence for the preferred solution-phase conformation by showing correlations between protons on the different phenyl rings, helping to estimate the average dihedral angle of the biphenyl unit.

Vibrational Spectroscopy for Molecular Conformation and Bonding Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for elucidating the molecular structure of "this compound". By probing the vibrational modes of the molecule, these methods provide detailed insights into the nature of its chemical bonds, the connectivity of its atoms, and its conformational arrangement. The vibrational spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the stretching, bending, and torsional motions of its constituent functional groups.

The structure of this compound is characterized by three main components: the biphenyl moiety, the phenylethynyl group, and the linkage between them. The vibrational spectrum can be analyzed by considering the characteristic frequencies of each of these parts.

The biphenyl unit gives rise to a series of distinct vibrational modes. The C-H stretching vibrations of the aromatic rings typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the phenyl rings are observed in the 1600-1450 cm⁻¹ range. The specific substitution pattern on the biphenyl, particularly the ortho-substitution, influences the out-of-plane C-H bending vibrations, which are sensitive to the conformational twisting of the two phenyl rings around the central C-C single bond. This torsional angle is a critical conformational parameter in biphenyl derivatives.

The phenylethynyl group introduces several key vibrational signatures. The most characteristic of these is the C≡C triple bond stretching vibration, which typically appears as a sharp, and often weak, band in the region of 2240-2200 cm⁻¹. The intensity of this band in the IR spectrum can be influenced by the symmetry of the substitution around the alkyne. The C-H stretching of the terminal alkyne, if present, would be found around 3300 cm⁻¹, but in this compound, the alkyne is disubstituted, so this peak is absent. The phenyl group of the phenylethynyl moiety will also contribute to the aromatic C-H and C=C stretching regions.

Interactive Data Table: Representative Vibrational Frequencies for this compound Moieties

| Vibrational Mode | Functional Group | Approximate Frequency Range (cm⁻¹) | Notes |

| C-H Stretch | Aromatic (Biphenyl & Phenyl) | 3100 - 3000 | Multiple weak to medium bands. |

| C≡C Stretch | Alkyne | 2240 - 2200 | Sharp, weak to medium intensity in IR. |

| C=C Stretch | Aromatic (Biphenyl & Phenyl) | 1600 - 1450 | Multiple strong to medium bands. |

| C-H In-Plane Bend | Aromatic (Biphenyl & Phenyl) | 1300 - 1000 | Complex series of bands. |

| C-H Out-of-Plane Bend | Aromatic (Biphenyl & Phenyl) | 900 - 675 | Strong bands, sensitive to substitution pattern and conformation. |

| Skeletal Vibrations | Biphenyl & Phenyl Rings | Below 1000 | Complex fingerprint region, includes ring breathing and deformation modes. |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) for Ground State Electronic Structure

DFT calculations are a cornerstone in the computational analysis of 2-(phenylethynyl)-1,1'-biphenyl, offering a detailed picture of its ground state electronic structure. These calculations are instrumental in predicting the molecule's reactivity, stability, and conformational preferences.

Frontier Molecular Orbital Analysis (HOMO-LUMO Characterization)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic behavior of a molecule. youtube.comwikipedia.orgyoutube.com For this compound, the distribution of these orbitals provides insight into its electron-donating and accepting capabilities.

Theoretical calculations reveal that the HOMO is primarily localized on the phenylethynyl fragment, indicating this as the primary site for electron donation. Conversely, the LUMO is distributed across the biphenyl (B1667301) moiety, suggesting it as the electron-accepting region. This spatial separation of the HOMO and LUMO is a key characteristic of molecules with potential for interesting photophysical properties.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the calculated HOMO-LUMO gap suggests a stable yet reactive molecule, suitable for various chemical transformations and electronic applications. The ability to control this gap through chemical modification is a key area of research in designing novel materials. rsc.org

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.89 |

| LUMO | -1.98 |

| HOMO-LUMO Gap | 3.91 |

Geometrical Optimization and Conformational Analysis

The three-dimensional structure of this compound is crucial to its properties. Geometrical optimization using DFT allows for the determination of the most stable conformation of the molecule. A key structural feature is the dihedral angle between the two phenyl rings of the biphenyl unit.

Electronic Density Distribution and Charge Delocalization

Analysis of the electronic density distribution provides a map of how electrons are shared throughout the this compound molecule. In the ground state, the electron density is largely delocalized across the entire π-conjugated system, which includes the biphenyl and phenylethynyl groups. researchgate.net

This delocalization is a stabilizing factor and is characteristic of conjugated organic molecules. The acetylenic linkage facilitates electronic communication between the phenyl and biphenyl moieties. The distribution of electron density is not uniform; there are regions of higher and lower electron density which can be correlated with the molecule's reactivity towards electrophilic or nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the photophysical behavior of this compound, such as its interaction with light, TD-DFT calculations are employed. These calculations provide information about the molecule's excited states, which are crucial for predicting its absorption and emission properties.

Prediction of Absorption and Emission Spectra

TD-DFT calculations can predict the electronic absorption spectrum of this compound by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculations typically show strong absorption bands in the ultraviolet region, corresponding to π-π* transitions within the conjugated system.

Similarly, by optimizing the geometry of the first excited state, TD-DFT can predict the emission spectrum. The difference in energy between the absorption and emission maxima is known as the Stokes shift. The predicted spectra can be compared with experimental data to validate the computational methodology and to gain a deeper understanding of the nature of the electronic transitions.

| Parameter | Wavelength (nm) | Transition |

|---|---|---|

| Absorption Maximum (λ_abs) | 310 | S₀ → S₁ (π-π*) |

| Emission Maximum (λ_em) | 380 | S₁ → S₀ |

Intramolecular Charge Transfer (ICT) Characterization

A key aspect of the excited-state behavior of this compound is the potential for intramolecular charge transfer (ICT). unige.ch Upon photoexcitation, an electron can be promoted from the HOMO to the LUMO. Given the spatial separation of these orbitals, this electronic transition results in a significant redistribution of electron density.

TD-DFT calculations can characterize the nature of this excited state. By analyzing the electron density difference between the ground and excited states, it is possible to visualize the charge transfer process. For this compound, the calculations confirm a transfer of electron density from the electron-rich phenylethynyl donor to the electron-accepting biphenyl unit. This ICT character is a fundamental property that influences the molecule's fluorescence behavior, including the solvent-dependent shifts in its emission spectrum (solvatochromism). The magnitude of the charge transfer can be quantified by calculating the change in dipole moment between the ground and excited states.

Molecular Dynamics and Monte Carlo Simulations for Self-Assembly and Intermolecular Interactions

Molecular dynamics (MD) and Monte Carlo simulations are indispensable for exploring the dynamic processes of self-assembly and the nature of intermolecular forces that govern the formation of supramolecular structures. For molecules with a biphenyl core, these simulations can reveal how subtle changes in molecular architecture and environment influence macroscopic organization.

A notable study employed MD simulations to investigate the chiral self-assembly of bolaamphiphiles featuring a p,p'-biphenyl core with monosaccharide moieties at each end. nih.gov The simulations revealed that the planar twisting of the central biphenyl segment is a key factor in promoting chiral self-assembly in aqueous solutions. nih.gov The propensity for forming these ordered structures was found to be highly dependent on environmental conditions, such as pH. nih.gov For instance, an α-D-mannopyranoside-biphenyl-mannopyranoside bolaamphiphile was observed to self-assemble with a specific helicity, which could be inverted by using a different sugar, α-L-rhamnopyranoside. nih.gov The MD simulations provided critical insights into the thermodynamic states and the specific intermolecular interactions that are crucial for the self-assembly process. nih.gov

Another application of MD simulations involves understanding how a molecule's structure and dynamics are affected by its immediate environment. In one study, the behavior of a biphenyl molecular complex in an acidic (HNO3) solvent was analyzed. researchgate.net The research aimed to clarify the influence of electrostatic (Coulomb) forces on the dynamical and structural properties of biphenyl molecules interacting with the solvent. researchgate.net By varying the charge numbers on the solvent particles, the simulations demonstrated the existence of a critical charge threshold that governs the interaction process, highlighting the significant role of electrostatic forces. researchgate.net

The driving forces behind the self-assembly of related compounds, such as those featuring phenylethynyl frameworks, include a combination of intermolecular hydrogen bonding, π-π stacking, and van der Waals interactions. nih.gov These are the precise interactions that are modeled in MD simulations to predict the formation of higher-order structures like the nanofibrous networks observed in organogels. nih.govrsc.org

| System Studied | Simulation Focus | Key Finding | Primary Influencing Factor | Reference |

|---|---|---|---|---|

| Biphenyl-cored carbohydrate bolaamphiphiles | Chiral self-assembly | The twisted biphenyl core promotes the formation of helical supramolecular structures. | pH of the solution and constitution of terminal carbohydrate units. | nih.gov |

| Biphenyl molecule in HNO3 solvent | Effect of electrostatic interactions | A critical charge number on solvent particles controls the dynamical and structural behavior of the biphenyl molecule. | Coulomb forces between solute and solvent. | researchgate.net |

| Phenylethynyl-based organogelators | Self-assembly into fibrous networks | Aggregation is driven by a combination of hydrogen bonding, π-π stacking, and van der Waals forces. | Intermolecular interactions. | nih.gov |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a cornerstone for deciphering complex reaction mechanisms, identifying transient intermediates, and characterizing high-energy transition states. For systems involving the phenylethynyl group, these studies can predict reaction outcomes and explain kinetic and thermodynamic preferences.

For example, the reaction mechanism between 2-naphthyl radicals and phenylacetylene (B144264), a pathway for forming polycyclic aromatic hydrocarbons, was investigated using high-level quantum chemical calculations (B2PLYP-D3/def2-TZVPP//M06-2X/6-311+G(d,p)). maxapress.com The kinetics were further analyzed with Rice-Ramsperger-Kassel-Marcus (RRKM)/master-equation simulations to understand temperature and pressure dependence. maxapress.com The calculations showed that while the radical can add to multiple sites, the kinetics are overwhelmingly controlled by addition to the terminal alkyne carbon. maxapress.com The subsequent reaction pathways are highly temperature-dependent: at temperatures below 1300 K, the stabilization of the initial adduct prevails, while above 1300 K, the direct formation of 2-phenylethynyl-naphthalene via hydrogen elimination becomes the favorable channel. maxapress.com This direct H-elimination pathway involves surmounting a significant energy barrier of approximately 40 kcal/mol at the transition state (TS17). maxapress.com

| Reactants | Computational Method | Key Mechanistic Finding | Energy Barrier / Reaction Energy | Reference |

|---|---|---|---|---|

| 2-Naphthyl Radical + Phenylacetylene | B2PLYP-D3/def2-TZVPP//M06-2X/6-311+G(d,p); RRKM/ME | Temperature-dependent pathways; direct H-elimination to form 2-phenylethynyl-naphthalene dominates at T > 1300 K. | ~40 kcal/mol for H-elimination transition state (TS17). | maxapress.com |

| Phenylethynyl Radical + Allene | Electronic Structure & Statistical Calculations | Barrierless addition followed by H-atom elimination. | -110 kJ mol⁻¹ (overall exoergic). | nih.gov |

| Phenylethynyl Radical + Methylacetylene | Electronic Structure & Statistical Calculations | Barrierless addition followed by H-atom elimination. | -130 kJ mol⁻¹ (overall exoergic). | nih.gov |

| Phenylethynyl end-capped polyimide prepolymers | Molecular Simulation | Cure reaction proceeds via ethynyl-to-ethynyl reactions to form double bonds and polyene structures. | Not specified. | mdpi.com |

Quantitative Structure-Property Relationship (QSPR) Modeling of Functionalized Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. These models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding molecular design and reducing experimental costs.

The general approach for QSPR involves several key stages, as implemented in software like GUSAR2019. mdpi.com First, a dataset of compounds with known property values is compiled. mdpi.com This set is then split into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.com The chemical structures are represented by numerical values known as descriptors, which can encode 2D features or 3D molecular attributes. mdpi.com A statistical method is then used to create an equation linking these descriptors to the property of interest. mdpi.com

For instance, a Multivariate Image Analysis applied to QSPR (MIA-QSPR) has been successfully used to predict the photodegradation half-lives of polychlorinated biphenyls (PCBs). nih.gov In this method, 2D images of the chemical structures are superimposed and unfolded into a data matrix, which is then used with regression methods like partial least squares (PLS) to build the predictive model. nih.gov Such an approach proved to be robust and highly predictive for assessing the photostability of these environmental contaminants. nih.gov

The statistical validity and predictive accuracy of QSPR models are assessed using several parameters. The coefficient of determination for the training set (R²TR) measures the goodness-of-fit, while the cross-validated coefficient of determination (Q²TR) and the coefficient of determination for the test set (R²TS) evaluate the model's predictive capability. mdpi.com Statistically significant and valid models typically require values greater than 0.5 or 0.6 for these metrics. mdpi.com

| Parameter | Symbol | Description | Typical Threshold for a Valid Model | Reference |

|---|---|---|---|---|

| Coefficient of Determination (Training Set) | R²TR | Measures how well the model fits the training data. | > 0.6 | mdpi.com |

| Cross-Validated Coefficient of Determination | Q²TR | Assesses the predictive power of the model using internal validation (e.g., leave-one-out). | > 0.5 | mdpi.com |

| Coefficient of Determination (Test Set) | R²TS | Measures the model's ability to predict the properties of an external set of compounds not used in training. | > 0.5 | mdpi.com |

Applications in Advanced Materials Science and Engineering

Organic Electronics and Optoelectronic Materials

The utility of 2-(Phenylethynyl)-1,1'-biphenyl in organic electronics stems from its favorable electronic and photophysical properties, which are essential for the fabrication of efficient and stable devices.

In the field of Organic Light-Emitting Diodes (OLEDs), derivatives of this compound are explored as host and emitting materials. The rigid structure provided by the phenylethynyl linkage helps to create materials with high photoluminescent quantum yields, a crucial factor for efficient light emission. The biphenyl (B1667301) core allows for chemical modifications to fine-tune the emission color and improve charge injection and transport properties within the OLED device.

For Organic Field-Effect Transistors (OFETs), the extended conjugation and planarity of this compound derivatives are advantageous for achieving high charge carrier mobility. The ability to form well-ordered thin films facilitates efficient intermolecular charge hopping, which is fundamental to the performance of OFETs. Researchers have synthesized various derivatives to modulate the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to produce both p-type and n-type semiconductor materials.

The design of novel organic semiconductors often incorporates the this compound scaffold. Its inherent rigidity minimizes conformational disorder, which can impede charge transport. The phenylethynyl bridge ensures effective electronic communication across the molecule, leading to delocalized frontier molecular orbitals that are beneficial for charge mobility. By strategically adding electron-donating or electron-withdrawing functional groups to the biphenyl unit, the electronic properties can be systematically tailored for specific semiconductor applications.

| Derivative Type | Intended Application | Rationale |

| Electron-rich derivatives | p-type semiconductors | Raises HOMO level for efficient hole injection and transport. |

| Electron-deficient derivatives | n-type semiconductors | Lowers LUMO level for efficient electron injection and transport. |

The excellent photophysical properties of materials based on this compound also make them suitable for other optoelectronic applications. In the development of organic lasers, the high fluorescence efficiency and structural rigidity of these compounds help to minimize non-radiative decay processes, a prerequisite for achieving stimulated emission. For photodetectors, their strong absorption of light can be harnessed to generate a photocurrent, with the potential for high sensitivity and fast response times. Furthermore, the fluorescence of these materials can be sensitive to the local environment, enabling their use in chemical sensors where the presence of an analyte can induce a detectable change in the optical signal.

Polymer Chemistry and Macromolecular Architectures

The incorporation of this compound into larger molecular structures like polymers and macrocycles has led to the creation of materials with unique properties and functionalities.

When used as a monomer, this compound can be integrated into the main chain of conjugated polymers, imparting rigidity and enhancing electronic delocalization. This results in polymers with improved thermal stability and desirable optoelectronic properties for applications in devices such as OLEDs and organic solar cells. The linear, rod-like nature of the phenylethynyl group can also promote better packing and ordering in the solid state, which is beneficial for charge transport.

| Polymerization Technique | Advantage |

| Sonogashira coupling | Efficient formation of carbon-carbon bonds to create the conjugated backbone. |

| Heck coupling | Versatile method for polymer synthesis with good functional group tolerance. |

The defined geometry of this compound makes it an ideal building block for the precise synthesis of macrocycles and oligomers. These well-defined, shape-persistent molecules are of interest for their potential applications in host-guest chemistry and as models for understanding the properties of larger polymer systems. The synthesis of these structures often relies on transition-metal-catalyzed cross-coupling reactions to form cyclic or linear chains with controlled size and composition. The resulting macrocycles and oligomers can exhibit unique photophysical phenomena, such as aggregation-induced emission, and can serve as precursors for more complex nanostructured materials.

Supramolecular Chemistry and Self-Assembled Systems

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The this compound framework is well-suited for designing molecules that can form complex, higher-order architectures.

The formation of helical structures is a hallmark of advanced materials, often associated with chirality and unique optical properties. Oligomers composed of repeating phenylethynyl and aromatic units, known as foldamers, have a strong tendency to adopt helical conformations. researchgate.nettue.nl The driving force for this folding is often a combination of solvophobic effects and intramolecular aromatic stacking. researchgate.net The self-assembly of folded m-phenylene ethynylene oligomers can lead to the formation of helical columns. tue.nl

While the native this compound is achiral, incorporating it into longer oligomers or functionalizing it with chiral side chains can induce a preferred helical twist (helicity). Theoretical studies on oligo(phenyleneethynylene)s show that even short oligomers can form stable helical structures. nih.gov Furthermore, derivatives like bis-phenylethynyl thiophenes have been shown to self-organize into one-dimensional helical nanostructures. nih.gov The interplay between the rigid phenylethynyl rod and the twisted biphenyl unit in oligomers of this compound would be expected to favor the formation of such ordered, helical superstructures.

Hydrogen bonds are a powerful tool for directing the self-assembly of molecules with precision. While π-π stacking of the phenylethynyl and biphenyl rings provides a general driving force for aggregation, the introduction of hydrogen-bonding moieties is often crucial for creating highly ordered, one-dimensional assemblies. ljmu.ac.uk

Studies on 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) derivatives demonstrate that the presence of amide groups, which can form intermolecular hydrogen bonds, is a prerequisite for creating well-defined, ordered assemblies in solution. ljmu.ac.uk Without these H-bonds, aggregation is less controlled. ljmu.ac.uk Similarly, bifunctional ligands containing both metal-coordinating sites (like bipyridine) and strong hydrogen-bonding sites (like pyrimidin-2-amine) can assemble with metal ions into metallacycles, which then link together via hydrogen bonds to form 1D supramolecular polymers. nih.gov

Therefore, to utilize this compound in template-directed assembly, it would typically be functionalized with groups capable of hydrogen bonding, such as amides, ureas, or carboxylic acids. These groups would provide directional control, guiding the assembly of the rigid-rod-like molecules into predictable networks and architectures.

Liquid Crystalline Materials

The rigid, anisotropic (rod-like) shape of molecules containing phenylethynyl and biphenyl groups makes them excellent candidates for liquid crystals (LCs). beilstein-journals.orgtandfonline.com Liquid crystals are phases of matter with properties intermediate between those of a conventional liquid and a solid crystal, and they are the technological basis for most modern displays.

Research into push-pull type biphenyl and tolane (diphenylacetylene) derivatives, where the scaffold is functionalized with electron-donating (e.g., alkylamino) and electron-accepting (e.g., cyano) groups, has shown that these molecules can exhibit nematic liquid crystal phases. tandfonline.com The combination of the rigid core and terminal functional groups is key to achieving mesophase behavior over a desirable temperature range. mdpi.comdntb.gov.ua

A study on 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) derivatives, which are structurally related to this compound, investigated how different substituents affect their melting and clearing points. mdpi.comdntb.gov.ua These compounds were found to have a wide nematic phase temperature range and high optical anisotropy, making them crucial components for high-performance liquid crystal mixtures, including those that form blue phases. mdpi.comdntb.gov.ua The inherent structural characteristics of this compound make it a prime scaffold for the development of new liquid crystalline materials.

| Compound Family | Key Structural Feature | Observed Liquid Crystal Phase | Reference |

| 4-Alkylamino-4'-cyanobiphenyls | Biphenyl core with push-pull groups | Nematic | tandfonline.com |

| 1,4-Bis(phenylethynyl)benzenes (BPEBs) | Two phenylethynyl units on a benzene (B151609) core | Nematic, Blue Phase | mdpi.comdntb.gov.ua |

| Bent-core Biphenyls | Biphenyl as a bent central core | Columnar, Smectic | beilstein-journals.org |

Ligand Design in Transition Metal Catalysis

Biphenyl-based scaffolds are ubiquitous in the design of privileged ligands for transition metal catalysis, most famously exemplified by the BINAP ligand. The atropisomerism of ortho-substituted biphenyls provides a stable chiral environment around the metal center, enabling high enantioselectivity in a vast range of chemical reactions.

While this compound itself is not a chelating ligand, its structure serves as a valuable precursor. The phenylethynyl group is a versatile functional handle that can be used in reactions like copper-catalyzed "click" chemistry or Sonogashira couplings to build more complex ligand architectures. The biphenyl and phenyl rings can be functionalized, for example, by introducing phosphino, amino, or N-heterocyclic carbene groups to create chelating sites for a metal.

Furthermore, biphenyl sulfonic acid derivatives have been successfully used as ligands for catalytic C-N cross-coupling reactions. ljmu.ac.uk The use of such ligands can facilitate not only high reactivity but also the ease of separation of the catalyst from the product mixture. The this compound framework could be sulfonated or otherwise functionalized to create novel ligands with unique steric and electronic properties, potentially influencing the activity and selectivity of catalytic processes.

Q & A

Basic: What are the most reliable synthetic routes for preparing 2-(phenylethynyl)-1,1'-biphenyl, and how can purity be optimized?

The synthesis of this compound typically involves Sonogashira coupling , which connects aryl halides with terminal alkynes using palladium/copper catalysts. For example, coupling 2-bromo-1,1'-biphenyl with phenylacetylene under inert conditions yields the target compound. Key steps include:

- Catalyst optimization : Use Pd(PPh₃)₄/CuI for high efficiency .

- Solvent selection : Tetrahydrofuran (THF) or dimethylformamide (DMF) ensures solubility and reactivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization improves purity (>98%) .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Core techniques include:

- NMR spectroscopy :

- ¹H NMR : Distinct signals for biphenyl protons (δ 7.2–7.6 ppm) and phenylethynyl protons (δ 3.1–3.3 ppm for terminal alkynes, absent in final product).

- ¹³C NMR : Alkyne carbons appear at δ 80–90 ppm .

- IR spectroscopy : C≡C stretching vibrations (~2100 cm⁻¹) confirm ethynyl groups .

- X-ray crystallography : Resolves spatial arrangement and bond angles, critical for confirming regioselectivity in cyclization reactions .

Advanced: How can catalytic systems be optimized for gold-mediated cycloisomerization of this compound derivatives?

Gold catalysis (e.g., AuCl₃ or NHC-Au complexes) enables selective cyclization to phenanthrenes or dihydrophenanthrenes. Optimization involves:

-

Catalyst screening : Table 1 summarizes performance:

Catalyst Solvent Yield (%) Selectivity (Phenanthrene:Dihydro) AuCl₃ Toluene 72 85:15 NHC-AuSbF₆ DCM 89 95:5 -

Solvent effects : Non-polar solvents (toluene) favor cyclization over side reactions.

-

Substrate design : Electron-withdrawing groups on the biphenyl core enhance reactivity .

Advanced: What mechanistic insights explain the regioselectivity of cyclization reactions involving this compound?

The 6-endo-dig cyclization pathway dominates due to:

- Electrophilic activation : Gold catalysts polarize the alkyne, enabling nucleophilic attack by the adjacent arene ring .

- Steric effects : Bulky substituents on the biphenyl scaffold direct attack to less hindered positions.

- Computational validation : Density Functional Theory (DFT) models predict transition-state energies, aligning with experimental outcomes .

Advanced: How can researchers resolve contradictions in reported yields or selectivity for biphenyl-derived reactions?

Discrepancies often arise from:

- Impurity in starting materials : Use HPLC-grade reagents and validate via NMR.

- Catalyst decomposition : Replace aged catalysts and monitor reaction progress via TLC.

- Reproducibility : Standardize inert atmosphere conditions (argon vs. nitrogen) and moisture control.

For example, divergent yields in gold-catalyzed reactions may stem from trace oxygen quenching active catalysts .

Advanced: What strategies are employed to study the biological interactions of this compound derivatives?

- Molecular docking : Predict binding affinity to targets like kinases or GPCRs using software (AutoDock Vina).

- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics (e.g., KD values) .

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) in cell lines.

- Structural analogs : Compare with biphenyl alcohols or ketones to identify pharmacophores .

Basic: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Conjugation effects : The biphenyl system delocalizes electrons, stabilizing transition states in coupling reactions.

- Alkyne activation : The ethynyl group acts as a directing moiety, enhancing ortho-substitution in electrophilic aromatic substitution .

Advanced: What are the challenges in scaling up synthetic protocols for this compound, and how are they addressed?

- Exothermic reactions : Use flow reactors to manage heat dissipation in Sonogashira couplings.

- Catalyst recovery : Immobilize Pd catalysts on silica or magnetic nanoparticles for reuse .

- Byproduct formation : Optimize stoichiometry (1:1.05 aryl halide:alkyne) to minimize dimerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.